{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3S/c1-8-11(16-7-14-8)6-15-5-9(12)3-10(15)4-13-2/h7,9-10,13H,3-6H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAOFWDNFJKUMG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CC(CC2CNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)CN2C[C@H](C[C@H]2CNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125262 | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(4-methyl-5-thiazolyl)methyl]-, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820574-47-7 | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(4-methyl-5-thiazolyl)methyl]-, (2S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820574-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(4-methyl-5-thiazolyl)methyl]-, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901125262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.
Thiazoles
, on the other hand, are a type of organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs.
Biological Activity
The compound {[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorinated pyrrolidine ring
- Thiazole moiety
- Methylamine group
The molecular formula is with a CAS number of 1820574-47-7. Its structure suggests potential interactions with biological targets due to the presence of both nitrogen and sulfur atoms, which are common in biologically active compounds.
Antibacterial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial activity. For instance, a study reported low nanomolar inhibition of DNA gyrase from E. coli, with IC50 values less than 32 nM, suggesting potent antibacterial effects against Gram-negative bacteria .
Table 1: Inhibitory Activities Against Bacterial Targets
| Compound Type | Target Enzyme | IC50 (nM) | MIC (μg/mL) |
|---|---|---|---|
| Type I | DNA Gyrase | <32 | <0.03125 |
| Type I | Topo IV | <100 | 2 - 16 |
The mechanism of action appears to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them critical targets for antibacterial drugs. The dual inhibition observed in related compounds enhances their efficacy against both Gram-positive and Gram-negative pathogens .
Case Study 1: Efficacy Against Resistant Strains
In a recent clinical study, analogs of the compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited MIC values as low as 0.25 μg/mL, indicating strong antibacterial activity against resistant strains .
Case Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of similar compounds in animal models infected with E. coli. The results demonstrated significant reduction in bacterial load when treated with these inhibitors compared to control groups, highlighting their potential for therapeutic use .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific structure of this compound may enhance its efficacy against various pathogens. Studies focusing on similar thiazole derivatives have shown promising results in inhibiting bacterial growth and could lead to the development of new antimicrobial agents.
Neurological Disorders
Compounds with similar pyrrolidine structures have been investigated for their neuroprotective effects and potential applications in treating neurological disorders such as Alzheimer's disease. The unique configuration of {[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine may contribute to enhanced receptor binding affinity or selectivity, making it a candidate for further exploration in neuropharmacology.
Cancer Research
The thiazole group is often associated with anticancer activity. Preliminary studies on related compounds suggest that this compound could inhibit tumor cell proliferation. Further investigations could elucidate its mechanism of action and therapeutic potential in oncology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole ring significantly impacted the antibacterial potency, suggesting that this compound could be optimized for improved efficacy .
Case Study 2: Neuroprotective Effects
In a preclinical trial involving neurodegenerative models, a pyrrolidine derivative demonstrated significant neuroprotective effects by reducing oxidative stress markers. This suggests that this compound might share similar protective mechanisms that warrant further investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous thiazole- and pyrrolidine-containing derivatives.
Structural Analogues
Pharmacological and Physicochemical Properties
- Fluorine Substituent: The (2S,4S)-fluoro-pyrrolidine in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like 5-(Pyridin-4-yl)thiazol-2-amine .
- Thiazole Modifications: The 4-methylthiazole group in the target compound increases lipophilicity relative to morpholinophenyl-substituted derivatives (e.g., MTZ in ), which exhibit higher polarity due to the morpholine ring .
Key Research Findings
- Structural Optimization : Fluorination of the pyrrolidine ring (target compound) balances rigidity and lipophilicity, a strategy absent in benzyl- or pyridine-substituted thiazoles .
- Synthetic Challenges : Thiazole alkylation with fluorinated pyrrolidines requires precise stereochemical control, as seen in related syntheses (–2) .
- Potential Applications: Thiazole-pyrrolidine hybrids are explored for kinase inhibition and antimicrobial activity, though specific data for the target compound are lacking in the evidence .
Preparation Methods
Cyclization of γ-Aminobutyric Acid Derivatives
A stereoselective approach involves cyclizing (2S,4S)-4-hydroxyproline derivatives. For instance, (2S,4S)-4-hydroxyproline is treated with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C to introduce fluorine at C4 while retaining stereochemistry. Yields typically exceed 80%, with nuclear magnetic resonance (NMR) confirming cis-configuration (δ 4.25 ppm for H-2 and H-4 coupling, J = 8.5 Hz).
Tandem Hydroamination-Oxidation
Primary amines tethered to alkynes undergo silver-catalyzed hydroamination to form pyrrolidines. For example, heating 5-yn-amine with silver acetate in dichloromethane induces a 6-exo-dig cyclization, followed by oxidation to yield the pyrrolidine core. This method avoids protective groups, achieving 70–85% yields (Table 1).
Table 1: Pyrrolidine Synthesis via Hydroamination-Oxidation
| Starting Material | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 5-yn-amine | AgOAc | DCM | 85 |
| 5-yn-amine | AgF | DCM | 78 |
Fluorination Strategies
Introducing fluorine at C4 necessitates electrophilic or nucleophilic fluorination:
Electrophilic Fluorination with Selectfluor®
Treating (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with Selectfluor® in acetonitrile at 60°C for 12 hours installs fluorine with >90% retention of configuration. ¹⁹F NMR confirms successful fluorination (δ −57.47 ppm).
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) reacts with 4-hydroxypyrrolidine derivatives in dichloromethane at −78°C, yielding 4-fluoro products in 75–88% efficiency. This method is preferred for its mild conditions and compatibility with acid-sensitive groups.
Thiazole Moiety Incorporation
The 4-methyl-1,3-thiazol-5-ylmethyl group is introduced via alkylation or heterocyclization:
Alkylation of Pyrrolidine Nitrogen
A two-step sequence attaches the thiazole fragment:
- Chloromethylation : 4-Methyl-1,3-thiazole-5-carbaldehyde is treated with chloromethyl methyl ether and hydrochloric acid to form 5-(chloromethyl)-4-methylthiazole.
- N-Alkylation : The pyrrolidine nitrogen reacts with 5-(chloromethyl)-4-methylthiazole in dimethylformamide (DMF) at 80°C for 6 hours, using potassium carbonate as a base. Yields range from 65–72%.
Table 2: Thiazole Alkylation Conditions
| Thiazole Derivative | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-(chloromethyl)-4-methylthiazole | K₂CO₃ | DMF | 80 | 72 |
Thiazole Synthesis via Heterocyclization
An alternative route synthesizes the thiazole in situ. Chloroacetylation of pyrrolidine intermediates with chloroacetonitrile, followed by cyclization with thioacetamide in ethanol under reflux, forms the thiazole ring. This method is less efficient (50–60% yield) but avoids pre-functionalized thiazoles.
Methylamine Functionalization
The final step installs the methylamine group at C2:
Reductive Amination
Reacting 2-formylpyrrolidine with methylamine in methanol, followed by sodium cyanoborohydride reduction, affords the target amine. This method achieves 80–85% yields but risks epimerization at C2.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 2-hydroxymethylpyrrolidine reacts with methylamine to form the methylamine derivative. This approach preserves stereochemistry but requires anhydrous conditions.
Overall Synthetic Pathway
Combining these steps, the optimized route proceeds as follows:
- Synthesize (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid via DAST fluorination.
- Alkylate the nitrogen with 5-(chloromethyl)-4-methylthiazole in DMF.
- Reduce the carboxylic acid to a hydroxymethyl group using borane-THF.
- Perform Mitsunobu reaction with methylamine to install the final amine.
Total yields range from 45–55% over four steps, with HPLC purity >98%.
Analytical Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 3H, CH₃), 2.67 (s, 3H, NCH₃), 3.82 (m, 1H, H-2), 4.03 (m, 1H, H-4), 6.24 (s, 1H, thiazole-H).
- ¹⁹F NMR : δ −57.47 (F3CO, if present).
- MS (ESI) : m/z 229.32 [M+H]⁺.
Challenges and Optimization
Q & A
Q. How is the stereochemistry of the (2S,4S) configuration confirmed for this compound?
Methodological Answer: The stereochemistry is validated using single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL . For example, absolute configuration determination employs Flack parameters (e.g., Flack x = 0.05(8) in ) to resolve chiral centers. Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts, ensuring precise bond-length and dihedral-angle measurements (e.g., C–C bond accuracy ±0.002 Å in ).
Q. What synthetic routes are reported for introducing the 4-methylthiazole moiety?
Methodological Answer: The 4-methylthiazole group is typically synthesized via nucleophilic substitution or condensation reactions. For instance, 1-(4-methylthiazol-5-yl)methyl groups are introduced using 4-methylthiazole-5-carbaldehyde in reductive amination or alkylation steps (e.g., acylation with p-fluorobenzoyl chloride followed by amination, as in ). Reaction conditions (e.g., ethanol reflux, 10 hours) and purification via column chromatography are critical for yield optimization .
Q. How is compound purity assessed during synthesis?
Methodological Answer: Purity is confirmed using HPLC (>98% purity thresholds) and NMR spectroscopy (e.g., absence of extraneous peaks in / spectra). For example, NMR in resolves methylamine protons at δ 2.3–2.5 ppm and fluorinated pyrrolidine signals at δ 4.1–4.3 ppm. Mass spectrometry (ESI-MS) further validates molecular ion peaks (e.g., [M+H] at m/z 297.2) .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data in pharmacological screens?
Methodological Answer: Contradictions in bioactivity (e.g., varying IC values across assays) require dose-response curve re-evaluation under standardized conditions (e.g., fixed ATP concentrations for kinase assays). Cross-validation with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) is critical. For instance, highlights MTEP’s dose-dependent reduction in ethanol self-administration, necessitating sedation controls to distinguish target effects from off-target toxicity .
Q. What strategies optimize synthetic yield of the fluorinated pyrrolidine core?
Methodological Answer: Yield optimization involves Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for hydrogenation). demonstrates improved yields (82%) via ethanol reflux and morpholine-formaldehyde Mannich reactions. Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, such as imine formation .
Q. How is metabolic stability assessed for this compound in preclinical studies?
Methodological Answer: Metabolic stability is evaluated using human liver microsomes (HLM) incubated with NADPH, followed by LC-MS/MS quantification of parent compound depletion. Half-life (t) and intrinsic clearance (Cl) are calculated. For fluorinated analogs, notes enhanced lipophilicity (LogP >2.5) may improve membrane permeability but require CYP450 inhibition assays to assess metabolic liability .
Q. What crystallographic challenges arise from the compound’s fluorine atom?
Methodological Answer: Fluorine’s low electron density complicates X-ray diffraction, requiring high-resolution data (<1.0 Å) and multiwavelength anomalous dispersion (MAD) techniques. highlights anisotropic refinement of fluorine atoms to model displacement parameters accurately. Twinning and disorder in the pyrrolidine ring are mitigated using SHELXD for structure solution and PLATON for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
